1-(4-氟苯基)-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}环丙烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, is a site of potential reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the types of intermolecular forces it can participate in .科学研究应用
结构分析和分子相互作用
对 N-取代的 3,5-二苯基-2-吡唑啉-1-硫代甲酰胺的研究,包括与 1-(4-氟苯基)-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}环丙烷-1-甲酰胺 在结构上相关的化合物,提供了对这类分子中几何参数和分子内相互作用的见解。这些化合物表现出特定的构象和分子内氢键,这可能影响它们的生物活性和与生物靶标的相互作用 (Köysal 等人,2005)。
PET 放射性配体开发
对 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-甲酰胺的研究表明了含氟化合物作为 PET 放射性配体的潜力。此类化合物通过特定的结构修饰,对神经受体表现出高亲和力,使其适用于使用 PET 成像研究神经精神疾病 (García 等人,2014)。
用于神经影像学的氟代衍生物
WAY 100635 的氟代衍生物的合成和评估,其与所讨论的化合物具有结构相似性,突出了氟在增强神经影像剂性能中的作用。这些研究为开发具有改进成像能力的新型化合物奠定了基础,有助于理解大脑内的受体分布和功能 (Lang 等人,1999)。
放射性示踪剂合成中的亲核氟化
如在 CB1 大麻素受体放射性示踪剂的制备中所证明的,通过氟化物亲核取代卤化物来合成放射性标记的化合物,例证了氟在诊断工具开发中的效用。此类方法有可能应用于 1-(4-氟苯基)-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}环丙烷-1-甲酰胺 的类似物的合成,用于成像目的 (Katoch-Rouse 和 Horti,2003)。
作用机制
Mode of Action
Based on its structural similarity to other pyrazole-containing compounds, it may bind to its target protein and modulate its activity .
Biochemical Pathways
Pyrazole-containing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with similar structure, amg 337, has been reported to have desirable preclinical pharmacokinetics .
Result of Action
Some pyrazole-containing compounds have been reported to have antileishmanial and antimalarial activities .
安全和危害
未来方向
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-2-14(3-5-15)17(6-7-17)16(22)19-9-12-23-13-11-21-10-1-8-20-21/h1-5,8,10H,6-7,9,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURADDSAWGSVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。